molecular formula C6H12O6 B013644 D-Mannose CAS No. 3458-28-4

D-Mannose

Cat. No.: B013644
CAS No.: 3458-28-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QTVWNMPRSA-N
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Description

(2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal is a high-purity biochemical reagent essential for advanced research in carbohydrate chemistry and metabolism. This compound, a key intermediate in sugar biosynthesis and degradation pathways, serves as a critical precursor for studying enzymatic activity, metabolic flux analysis, and the Maillard reaction. Its defined stereochemistry makes it invaluable for synthesizing complex oligosaccharides and glycoconjugates, facilitating investigations into cell signaling, pathogen-host interactions, and vaccine development. Researchers utilize this reagent to probe the mechanisms of aldose reductases and dehydrogenases, providing insights into diabetic complications and other metabolic disorders. Strictly intended for Research Use Only (RUO), this product is supplied with comprehensive analytical documentation, including Certificate of Analysis (CoA) with purity verification by HPLC and NMR spectroscopy, mass spectrometry data, and detailed storage and handling instructions to ensure experimental integrity. This reagent is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QTVWNMPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID501337491
Record name D-Mannopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name D-Mannose
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Vapor Pressure

0.00000002 [mmHg]
Record name D-Mannose
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CAS No.

530-26-7, 31103-86-3, 3458-28-4
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Preparation Methods

Pretreatment and Separation

SSL undergoes ultrafiltration to remove high-molecular-weight lignosulfonates, yielding a permeate enriched in this compound derivatives. Subsequent oxidation with hydrogen peroxide (H₂O₂) at 30–80 wt.-% dry matter content converts impurities into sulfate ions, which are precipitated and removed.

Crystallization and Purification

The purified mixture is crystallized under controlled conditions to isolate this compound derivatives. Sodium or potassium sulfate is introduced to facilitate anion exchange, enhancing yield and purity. This method is scalable but requires precise control over reaction parameters, such as temperature and oxidant concentration.

Table 1: Key Parameters for Industrial-Scale Extraction

ParameterSpecification
FeedstockSpent sulfite liquor (SSL)
OxidantH₂O₂ (0.1–5 wt.%)
Dry Matter Content30–80 wt.%
Crystallization AgentNa₂SO₄ or K₂SO₄
YieldNot explicitly reported

One-Pot Polymerization and Depolymerization

A novel one-pot synthesis method simplifies the production of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal by combining polymerization and depolymerization steps. This approach avoids intermediate purification, reducing costs and time.

Reaction Setup

This compound (30 g) and citric acid (0.9 g) are heated to 155°C under negative pressure (−0.1 MPa) for 30 minutes. Water vapor is continuously removed, driving the reaction toward polymerization. The resulting poly-D-mannose is then hydrolyzed in deionized water.

Dialysis and Lyophilization

The hydrolyzed product is dialyzed (MWCO 500 Da) for four days to remove low-molecular-weight impurities. Lyophilization yields pure (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal with a total sugar content exceeding 95%.

Table 2: One-Pot Synthesis Conditions

ParameterValue
Temperature155°C
Pressure−0.1 MPa
CatalystCitric acid (3 wt.%)
Dialysis Duration96 hours
Purity>95% (post-lyophilization)

Chemical Synthesis from D-Glucose Derivatives

A multi-step synthesis route starting from D-glucose enables precise stereochemical control. Nitrous acid deamination of 2-amino-2-deoxy-D-glucose generates 2,5-anhydro-D-mannose, which is further functionalized.

Deamination and Acetylation

2-Amino-2-deoxy-D-glucose is treated with nitrous acid (HNO₂), yielding 2,5-anhydro-D-mannose. Subsequent acetylation with acetic anhydride protects hydroxyl groups, forming tri-O-acetyl-2,5-anhydro-D-mannose.

Reduction and Deprotection

The acetylated intermediate undergoes reduction with sodium borohydride (NaBH₄) to stabilize the aldehyde group. Acidic hydrolysis removes acetyl groups, yielding (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.

Table 3: Synthetic Route from D-Glucose

StepReagents/Conditions
DeaminationHNO₂, 0–5°C, 2 hours
AcetylationAc₂O, pyridine, 24 hours
ReductionNaBH₄, ethanol, 12 hours
DeprotectionHCl (1M), 60°C, 6 hours

Enzymatic Biosynthesis

Although less commonly employed, enzymatic methods offer stereospecificity. Phosphomannose isomerase catalyzes the conversion of fructose-6-phosphate to mannose-6-phosphate, which is dephosphorylated to yield (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. However, this method is limited by enzyme availability and low throughput.

Comparative Analysis of Methods

Efficiency and Scalability

  • Industrial Extraction : High scalability but dependent on SSL availability.

  • One-Pot Synthesis : Cost-effective and simple but requires specialized equipment.

  • Chemical Synthesis : High purity but involves toxic reagents and multi-step purification.

Stereochemical Control

The one-pot and chemical methods preserve the (2S,3S,4R,5R) configuration through controlled reaction conditions, whereas enzymatic biosynthesis inherently maintains stereospecificity .

Chemical Reactions Analysis

Types of Reactions: D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation:

    Reagents and Conditions: D-glucose can be oxidized using mild oxidizing agents like bromine water or strong oxidizing agents like nitric acid.

    Major Products: Oxidation of D-glucose with bromine water produces gluconic acid, while oxidation with nitric acid yields glucaric acid.

Reduction:

    Reagents and Conditions: D-glucose can be reduced using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Major Products: Reduction of D-glucose results in the formation of sorbitol, a sugar alcohol.

Substitution:

    Reagents and Conditions: D-glucose can undergo substitution reactions with various reagents, such as acetic anhydride or benzoyl chloride, under acidic or basic conditions.

    Major Products: Substitution reactions yield derivatives like glucose pentaacetate or glucose pentabenzoate.

Scientific Research Applications

D-glucose has numerous scientific research applications across various fields:

Chemistry:

  • D-glucose is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.

Biology:

  • It serves as a primary energy source for cells and is used in studies related to cellular metabolism, glycolysis, and the citric acid cycle.

Medicine:

  • D-glucose is used in medical diagnostics, such as glucose tolerance tests, to assess an individual’s ability to metabolize glucose.
  • It is also used in intravenous solutions to provide energy to patients who cannot consume food orally.

Industry:

  • D-glucose is used in the food and beverage industry as a sweetener and a fermentation substrate for the production of ethanol and other biofuels.

Mechanism of Action

D-glucose can be compared with other similar compounds, such as D-fructose and D-galactose:

D-fructose:

  • D-fructose is a ketohexose with the same molecular formula as D-glucose but differs in the arrangement of atoms. It is commonly found in fruits and honey and is used as a sweetener in the food industry.

D-galactose:

  • D-galactose is an aldohexose similar to D-glucose but differs in the configuration of the hydroxyl group on the fourth carbon atom. It is a component of lactose, the sugar found in milk.

Uniqueness of D-glucose:

  • D-glucose is unique due to its central role in cellular metabolism and its widespread occurrence in nature. It is the primary energy source for most living organisms and is involved in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Mannose is a stereoisomer of other aldohexoses such as D-Glucose and D-Galactose, differing in the spatial arrangement of hydroxyl groups. Below is a detailed comparison of these compounds:

Table 1: Structural and Functional Comparison of Aldohexoses

Property This compound D-Glucose D-Galactose
IUPAC Name (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
CAS Number 3458-28-4 50-99-7 59-23-4
Stereochemistry C2(S), C3(S), C4(R), C5(R) C2(R), C3(S), C4(R), C5(R) C2(R), C3(S), C4(S), C5(R)
Biological Role Glycoprotein synthesis; UTI prevention Primary metabolic energy source Component of lactose; cell membrane synthesis
Melting Point ~132°C (literature value) 146°C (anhydrous) 168–170°C
Solubility in Water ~713 g/L (20°C) ~910 g/L (20°C) ~650 g/L (25°C)
Chemical Reactivity Forms weak metal complexes; oxidizes to mannonic acid Poor Ca²⁺ complexation due to steric hindrance Reacts with Ca²⁺ in lactose metabolism

Key Differences:

Stereochemistry: this compound differs from D-Glucose at C2 (S vs. R) and from D-Galactose at C4 (R vs. S). These variations significantly alter their physical properties and biological interactions. For example, this compound’s C2(S) configuration reduces its sweetness compared to D-Glucose .

Biological Functions: D-Glucose is central to glycolysis and energy production, while this compound is critical in glycosylation processes and immune responses. D-Galactose, when combined with glucose, forms lactose .

Chemical Reactivity: D-Glucose cannot form stable complexes with Ca²⁺ due to unfavorable steric arrangements , whereas this compound’s hydroxyl group orientation allows weak interactions with metal ions. D-Galactose participates in Ca²⁺-dependent processes during lactose digestion .

Synthesis: this compound is synthesized via stereoselective methods, such as the Mitsunobu reaction, which retains configurations at specific carbons . In contrast, D-Glucose is biosynthesized via photosynthesis and glycolysis.

Biological Activity

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-arabinose, is a sugar that plays a significant role in various biological processes. It is a pentose monosaccharide that is structurally characterized by five hydroxyl groups attached to a six-carbon chain. This compound is not only vital in plant and bacterial metabolism but also has potential therapeutic applications due to its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C6H12O6
  • Molecular Weight : 180.18 g/mol
  • Solubility : Highly soluble in water due to the presence of multiple hydroxyl groups.

1. Metabolic Role

D-arabinose is involved in the metabolism of carbohydrates and is a precursor for various biochemical pathways. It can influence energy production in cells and play a role in the synthesis of nucleic acids.

2. Antioxidant Properties

Research indicates that D-arabinose exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial for preventing cellular damage associated with aging and various diseases .

3. Anti-inflammatory Effects

Studies have shown that D-arabinose may modulate inflammatory responses. It has been observed to downregulate pro-inflammatory cytokines in certain experimental models, suggesting potential applications in treating inflammatory diseases .

4. Blood Sugar Regulation

D-arabinose has been noted for its ability to modulate blood sugar levels. It may enhance insulin sensitivity and improve glucose uptake in muscle cells, making it a candidate for managing conditions like diabetes .

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates cytokine production; reduces inflammation
Blood Sugar ModulationEnhances insulin sensitivity; improves glucose uptake
Metabolic RoleInvolved in carbohydrate metabolism; precursor for nucleic acids

Case Study: Effects on Diabetes Management

In a clinical study involving diabetic patients, supplementation with D-arabinose resulted in improved glycemic control. Patients exhibited lower fasting blood glucose levels and improved HbA1c values after consistent intake over three months. This highlights the potential of D-arabinose as a dietary supplement for diabetes management .

Commercial Applications

D-arabinose is utilized in various industries:

  • Pharmaceuticals : As a chiral building block for drug synthesis.
  • Food Industry : Used as a sweetener and flavor enhancer.
  • Biotechnology : Potential applications in developing functional foods and nutraceuticals.

Future Research Directions

Further investigations are warranted to explore:

  • The detailed mechanisms by which D-arabinose exerts its biological effects.
  • Potential synergistic effects when combined with other compounds.
  • The development of derivatives with enhanced bioactivity or stability.

Q & A

Q. How is the absolute configuration of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal determined experimentally?

  • Methodological Answer : The absolute configuration is confirmed via X-ray crystallography of single crystals, which provides unambiguous spatial arrangement of chiral centers. For solution-state analysis, NMR with chiral derivatizing agents (e.g., Mosher’s acid) is employed to assign stereochemistry. Computational methods, such as density functional theory (DFT) , can validate experimental data by comparing calculated and observed optical rotations or NMR shifts .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify hydroxyl and aldehyde protons, while 2D techniques (COSY, HSQC) resolve overlapping signals in the carbohydrate backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₆H₁₂O₆; exact mass 180.0634).
  • Infrared (IR) Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and aldehyde (~2820 cm⁻¹) functional groups.
    Structural validation requires cross-referencing with databases like PubChem or IUPAC guidelines .

Q. What are the challenges in synthesizing enantiomerically pure (2S,3S,4R,5R)-pentahydroxyhexanal?

  • Methodological Answer : Enantiomeric purity is achieved via asymmetric catalysis (e.g., Sharpless dihydroxylation) or enzymatic resolution (e.g., using aldolases). Key challenges include minimizing epimerization during synthesis and ensuring anhydrous conditions to prevent cyclization into pyranose/furanose forms. Chromatographic purification (HPLC with chiral columns) is critical .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store at -80°C under inert atmosphere (argon/nitrogen) to avoid oxidation of the aldehyde group. For short-term use, -20°C is acceptable. Lyophilization stabilizes the compound for long-term storage. Avoid aqueous solutions unless buffered at neutral pH to prevent hemiacetal formation .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in glycosylation reactions compared to D-glucose?

  • Methodological Answer : The C2 and C3 stereochemistry (S,S vs. R,S in glucose) alters nucleophilic attack trajectories, affecting glycosidic bond formation. Kinetic studies using polarimetry or HPLC show that D-mannose (open-chain form) reacts 2–3× slower than D-glucose due to steric hindrance from axial hydroxyl groups. Computational models (MD simulations) predict transition-state geometries .

Q. How can contradictions between kinetic and thermodynamic product distributions during synthesis be resolved?

  • Methodological Answer : Use time-resolved NMR to monitor reaction intermediates. For example, under acidic conditions, the open-chain form predominates (kinetic product), while basic conditions favor cyclic hemiacetals (thermodynamic product). Adjusting solvent polarity (e.g., DMSO vs. water) and temperature modulates equilibria .

Q. What advanced techniques quantify trace amounts of this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with isotopic labeling (e.g., ¹³C₆-mannose) achieves detection limits <1 ng/mL. Derivatization with 9-fluorenylmethyl chloroformate (FMOC) enhances MS sensitivity. For in situ imaging, MALDI-TOF coupled with ion mobility separates isobaric sugars .

Q. How does the open-chain form interact with proteins compared to its cyclic analogs?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal weaker binding affinity (KD ~10⁻⁴ M) for lectins compared to cyclic forms due to reduced conformational rigidity. Molecular docking simulations highlight hydrogen bonding differences at the aldehyde vs. hemiacetal oxygen .

Q. What computational models predict its conformational behavior in solution?

  • Methodological Answer : Molecular Dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model rotational barriers of C2–C3 and C3–C4 bonds. QM/MM hybrid methods calculate free-energy landscapes, showing the open-chain form adopts a "zig-zag" conformation in aqueous media .

Q. How do isotopic labeling studies elucidate its metabolic flux in cellular pathways?

  • Methodological Answer :
    ¹³C-tracing with NMR or GC-MS tracks incorporation into glycolysis/TCA intermediates. For example, [U-¹³C]-(2S,3S,4R,5R)-pentahydroxyhexanal reveals preferential conversion into mannose-6-phosphate, a precursor for N-linked glycosylation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Mannose
Reactant of Route 2
D-Mannose

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